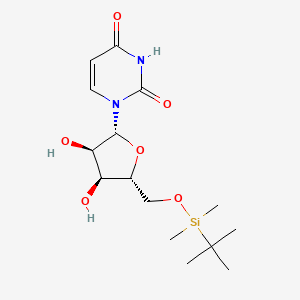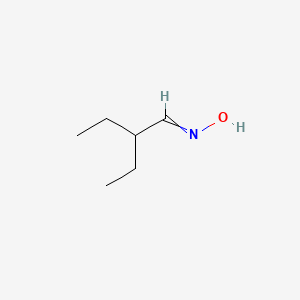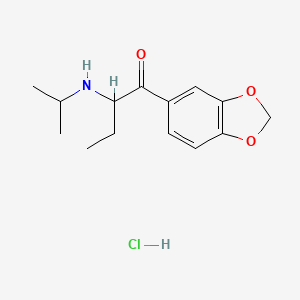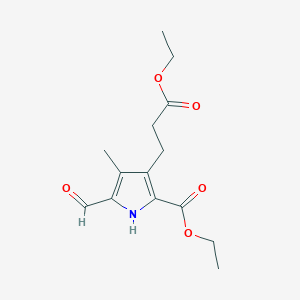![molecular formula C18H25ClN2O B14080612 R 22,700 [AS Hydrochloride]](/img/structure/B14080612.png)
R 22,700 [AS Hydrochloride]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
R 22,700 [AS Hydrochloride] is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is known for its stability and reactivity, making it a valuable compound in both research and industrial settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of R 22,700 [AS Hydrochloride] typically involves a multi-step process. The initial step often includes the reaction of a primary amine with a suitable halogenated compound under controlled conditions. This is followed by a series of purification steps to isolate the desired product. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully optimized to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of R 22,700 [AS Hydrochloride] is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures that the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
R 22,700 [AS Hydrochloride] undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide, typically under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents.
Substitution: Nucleophiles such as hydroxide ions or amines are used, usually in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.
Applications De Recherche Scientifique
R 22,700 [AS Hydrochloride] has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in biochemical assays and as a probe in molecular biology studies.
Medicine: It has potential therapeutic applications, including as an active ingredient in pharmaceuticals.
Industry: R 22,700 [AS Hydrochloride] is used in the manufacture of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which R 22,700 [AS Hydrochloride] exerts its effects involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The pathways involved often include signal transduction mechanisms that lead to the desired biological or chemical outcome.
Comparaison Avec Des Composés Similaires
R 22,700 [AS Hydrochloride] can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as R 22,600 [AS Hydrochloride] and R 22,800 [AS Hydrochloride] share structural similarities but differ in their reactivity and applications.
Uniqueness: R 22,700 [AS Hydrochloride] stands out due to its higher stability and broader range of applications, making it a more versatile compound in both research and industrial contexts.
Propriétés
Formule moléculaire |
C18H25ClN2O |
|---|---|
Poids moléculaire |
320.9 g/mol |
Nom IUPAC |
3-(2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-1-yl)-N-(2-chloro-6-methylphenyl)propanamide |
InChI |
InChI=1S/C18H25ClN2O/c1-13-5-2-8-15(19)18(13)20-17(22)10-12-21-11-4-7-14-6-3-9-16(14)21/h2,5,8,14,16H,3-4,6-7,9-12H2,1H3,(H,20,22) |
Clé InChI |
ICLIXBRUSBYXEV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)Cl)NC(=O)CCN2CCCC3C2CCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![5-ethyl-3-(2-hydroxyphenyl)-4-[3-methoxy-4-(3-methylbutoxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14080582.png)




